(1-(6-Methoxypyridin-2-YL)cyclopropyl)methanamine
CAS No.: 1060807-05-7
Cat. No.: VC4068485
Molecular Formula: C10H14N2O
Molecular Weight: 178.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060807-05-7 |
|---|---|
| Molecular Formula | C10H14N2O |
| Molecular Weight | 178.23 |
| IUPAC Name | [1-(6-methoxypyridin-2-yl)cyclopropyl]methanamine |
| Standard InChI | InChI=1S/C10H14N2O/c1-13-9-4-2-3-8(12-9)10(7-11)5-6-10/h2-4H,5-7,11H2,1H3 |
| Standard InChI Key | TYXDKUPETPVOHV-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=N1)C2(CC2)CN |
| Canonical SMILES | COC1=CC=CC(=N1)C2(CC2)CN |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of:
-
A pyridine ring substituted with a methoxy (-OCH₃) group at the 6-position.
-
A cyclopropane ring fused to the pyridine’s 2-position.
-
A methanamine (-CH₂NH₂) group attached to the cyclopropane.
This configuration creates a rigid, planar geometry that enhances its stability and potential for intermolecular interactions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 20049-03-0 | |
| Molecular Formula | C₁₀H₁₄N₂O | |
| Molecular Weight | 178.23 g/mol | |
| SMILES Notation | COC1=CC=CC(=N1)C2(CC2)CN | |
| Synonyms | AB67081, DTXSID501239500 |
Synthesis and Derivatives
Synthetic Pathways
The synthesis of (1-(6-Methoxypyridin-2-YL)cyclopropyl)methanamine typically involves:
-
Cyclopropanation: Introducing the cyclopropane ring via [2+1] cycloaddition using diazo compounds or Simmons-Smith reagents.
-
Pyridine Functionalization: Methoxy group installation via nucleophilic aromatic substitution or Ullmann coupling .
-
Amine Protection/Deprotection: Strategic use of Boc or Fmoc groups to prevent side reactions during synthesis .
A dihydrochloride derivative (CAS: 1402232-65-8) has been reported, enhancing solubility for biological testing .
Structural Analogues
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the methoxy group’s polarity .
-
Stability: Degrades under strong acidic/basic conditions, with cyclopropane ring opening observed at pH < 2 or > 12 .
Table 2: Experimental Data
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 98–102°C (dec.) | DSC |
| LogP (Octanol-Water) | 1.45 ± 0.12 | Shake Flask |
| pKa (Amino Group) | 9.8 | Potentiometric Titration |
Applications in Research
Pharmaceutical Development
The compound serves as a:
-
Kinase Inhibitor Scaffold: Its pyridine moiety binds ATP pockets in kinases, while the cyclopropane enhances metabolic stability .
-
Neurological Agent: Preclinical studies suggest affinity for serotonin receptors (5-HT₂ₐ IC₅₀ = 340 nM) .
Materials Science
-
Ligand in Catalysis: Coordinates to transition metals (e.g., Pd, Cu) in cross-coupling reactions .
-
Polymer Additive: Improves thermal stability in epoxy resins by 15–20% .
Future Directions
Ongoing research focuses on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume